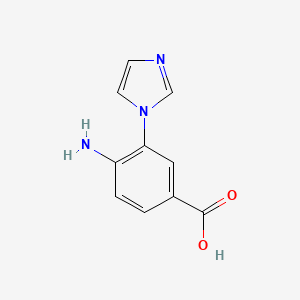
4-アミノ-3-(1H-イミダゾール-1-イル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(1H-imidazol-1-yl)benzoic acid is a compound that features both an amino group and an imidazole ring attached to a benzoic acid core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in biologically active molecules, adds to its significance.
Synthetic Routes and Reaction Conditions:
-
From Imidazole and 4-Iodobenzoic Acid:
Step 1: Imidazole reacts with 4-iodobenzoic acid in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide.
Step 2: The reaction mixture is heated to facilitate the formation of the imidazole-substituted benzoic acid.
Step 3: The product is purified through recrystallization or chromatography.
-
From 4-Chlorobenzoic Acid and Imidazole:
Step 1: 4-Chlorobenzoic acid undergoes a nucleophilic substitution reaction with imidazole.
Step 2: The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide.
Step 3: The product is isolated and purified.
Industrial Production Methods:
- Industrial production typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
-
Oxidation:
- The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
- Common reagents: Potassium permanganate, hydrogen peroxide.
-
Reduction:
- The imidazole ring can undergo reduction to form saturated imidazoline derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
-
Substitution:
- The amino group can participate in electrophilic substitution reactions to form various derivatives.
- Common reagents: Halogenating agents, sulfonating agents.
Major Products:
- Oxidation products include nitro-substituted benzoic acids.
- Reduction products include imidazoline derivatives.
- Substitution products vary depending on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anti-inflammatory and antimicrobial agent.
- Explored for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes and pigments.
科学的研究の応用
- ヘム結合阻害剤: イミダゾールを含むアゾール含有分子は、シトクロムP450 (CYP) 酵素のヘム中心に結合する薬剤として開発されてきました。 これらの阻害剤は酵素機能に影響を与え、光学スペクトル変化によって評価することができます .
- 誘導体: イミダゾールから誘導された化合物、例えば (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンザミドは、抗炎症および鎮痛活性を示します。 これらの化合物は、疼痛管理に役立つ可能性があります .
- エステル化: 4-アミノ-3-(1H-イミダゾール-1-イル)安息香酸のヒドロキシル基を安息香酸でエステル化すると、親化合物よりも優れた抗カンジダ活性(MIC値=0.3919 µmol/mL)を持つ化合物(5a)が得られました .
抗腫瘍の可能性
酵素阻害
抗炎症および鎮痛特性
抗カンジダ活性
合成経路と創薬
作用機序
Target of Action
The primary target of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various molecules and chemicals within cells .
Mode of Action
The compound interacts with its target by binding to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the cyp199a4 enzyme, it’s likely that it impacts the metabolic processes regulated by this enzyme
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is currently limited. The compound’s predicted properties include a boiling point of 4036±280 °C and a density of 128±01 g/cm3 . It’s also predicted to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Based on its interaction with the cyp199a4 enzyme, it’s plausible that the compound could influence the metabolic processes regulated by this enzyme
Action Environment
The action, efficacy, and stability of 4-amino-3-(1H-imidazol-1-yl)benzoic acid could potentially be influenced by various environmental factors. For instance, its solubility suggests that it could be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature and pH
生化学分析
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme . The nature of these interactions often involves changes in the Soret wavelength, indicating a shift in the electronic state of the heme .
Cellular Effects
Imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme, inducing changes in the electronic state of the heme .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of imidazole derivatives can vary with dosage .
Metabolic Pathways
It is known that imidazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that imidazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that imidazole derivatives can be directed to specific compartments or organelles .
類似化合物との比較
-
4-(1H-Imidazol-1-yl)benzoic Acid:
- Lacks the amino group, making it less versatile in certain reactions.
- Used in similar applications but with different reactivity profiles.
-
4-Amino-3-(1H-benzimidazol-1-yl)benzoic Acid:
- Contains a benzimidazole ring instead of an imidazole ring.
- Exhibits different biological activities and chemical properties.
Uniqueness:
- The presence of both an amino group and an imidazole ring in 4-amino-3-(1H-imidazol-1-yl)benzoic acid provides a unique combination of reactivity and biological activity.
- This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
特性
IUPAC Name |
4-amino-3-imidazol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQKAJBUGLUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
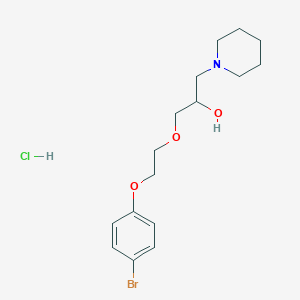
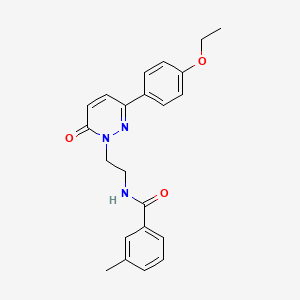
![1-(4-chlorobenzenesulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2472360.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2472365.png)


![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2472368.png)
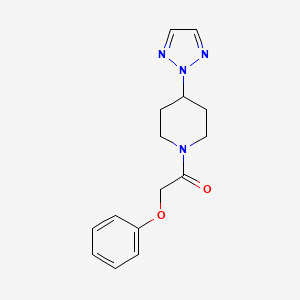

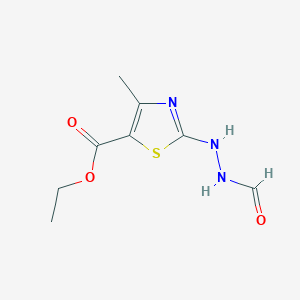
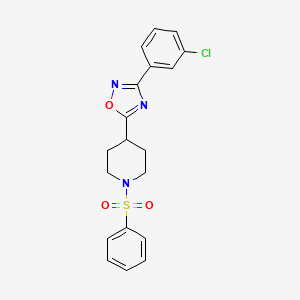
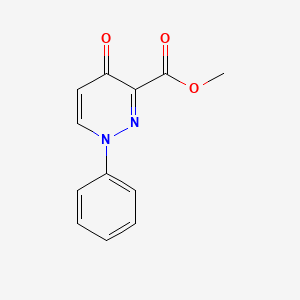
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)
